N-(2-Oxopropyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
50996-03-7 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(2-oxopropyl)benzamide |
InChI |
InChI=1S/C10H11NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) |
InChI Key |
ZTONKKHCXJTROW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 2 Oxopropyl Benzamide and Its Analogues
Direct Synthesis Approaches Utilizing Amide Bond Formation
Direct synthesis methods are centered around the creation of the amide linkage between a benzoic acid derivative and an amine containing the 2-oxopropyl moiety.
Acylation Reactions with Benzoyl Halides or Anhydrides
A traditional and widely used method for forming the amide bond in N-(2-Oxopropyl)benzamide involves the acylation of an amine with a benzoyl halide, typically benzoyl chloride, or a benzoic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution.
In this approach, 1-amino-2-propanone, or its hydrochloride salt, is reacted with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride that is formed as a byproduct. google.comchemicalbook.com The base plays a crucial role in driving the reaction to completion by scavenging the acid generated. The choice of solvent can vary, with dichloromethane (B109758) or a biphasic system of ethyl acetate (B1210297) and water being common. google.com
The general reaction scheme is as follows: Benzoyl Chloride + 1-Amino-2-propanone --(Base)--> this compound + Base Hydrochloride
This method is also applicable to the synthesis of various analogues by using substituted benzoyl chlorides. For instance, N-benzoyl-2-hydroxybenzamides have been synthesized by reacting salicylamide (B354443) with different acid chlorides in refluxing pyridine. nih.gov
Coupling of Amines with Carboxylic Acid Derivatives
The direct coupling of a carboxylic acid with an amine to form an amide bond is another fundamental strategy. This typically requires the use of a coupling agent to activate the carboxylic acid.
While specific examples for the direct coupling of benzoic acid with 1-amino-2-propanone to form this compound are not extensively detailed in the provided results, this general methodology is a cornerstone of organic synthesis. ontosight.ai The reaction would involve activating benzoic acid with a reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), followed by the addition of 1-amino-2-propanone.
Decarboxylative cross-coupling reactions have also emerged as a powerful tool for C-N bond formation, where benzoic acids can be used as aryl sources. researchgate.net Additionally, the Ullmann-Goldberg reaction, a copper-catalyzed coupling of halobenzoic acids with amines, provides another route to N-aryl anthranilic acids and could be adapted for the synthesis of related benzamide (B126) structures. ekb.eg
One-Pot Dehydrogenative Synthesis Routes from Amino Alcohols and Esters
A more recent and atom-economical approach involves the one-pot dehydrogenative synthesis from amino alcohols and esters. This method offers a greener alternative to traditional routes.
A notable example is the manganese-catalyzed reaction between a tert-butyl ester, such as tert-butyl benzoate (B1203000), and an amino alcohol like 1-aminopropan-2-ol (B43004). uni-bayreuth.de This reaction proceeds via a dehydrogenative pathway, liberating hydrogen gas and forming the desired β-ketoamide. uni-bayreuth.deresearchgate.net The process is typically carried out in a solvent like 1,4-dioxane (B91453) with a base such as potassium tert-butoxide (KOtBu). uni-bayreuth.de This methodology has been highlighted as a regioselective, one-pot reaction that utilizes abundantly available starting materials. uni-bayreuth.deresearchgate.net
This strategy has also been applied to the synthesis of various N-containing heterocycles from bioethanol and amino alcohols through a dehydrogenative dual-cross-condensation. oaepublish.comoaepublish.com
Indirect Synthetic Pathways via Precursor Modification
Indirect methods begin with a pre-functionalized benzamide and modify its structure to introduce the 2-oxopropyl group.
Transformation of Substituted Benzamides
This strategy involves starting with a benzamide that already contains a portion of the desired side chain and then chemically transforming it. For example, derivatives of N-(2-hydroxyethyl)cytisine have been synthesized by first reacting cytisine (B100878) with bromoketones to form N-(2-oxoethyl)cytisine derivatives, which are then reduced. researchgate.net
Another approach involves the modification of more complex benzamide structures. For instance, the synthesis of certain benzamide derivatives can start from readily available benzamide or benzoic acid precursors and involve multi-step reactions including amide bond formation and alkylation. ontosight.ai The synthesis of N-substituted benzamide derivatives has been achieved based on the structure of known bioactive compounds like Entinostat (MS-275), indicating that modification of existing benzamide scaffolds is a common strategy. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| Salicylamide | Acid chlorides | N-benzoyl-2-hydroxybenzamides | nih.gov |
| Cytisine | Bromoketones | N-(2-oxoethyl)cytisine derivatives | researchgate.net |
Oxidation Reactions on N-Propyl or Related Benzamide Precursors
An alternative indirect route is the oxidation of a precursor benzamide that has a propyl or hydroxypropyl group attached to the nitrogen atom.
For example, 4-methyl-N-(2-oxopropyl)benzamide can be produced by the oxidation of 4-methyl-N-(2-hydroxypropyl)benzamide. google.com This oxidation can be achieved using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) radicals in combination with sodium hypochlorite. google.com Similarly, the oxidation of N-(2-hydroxypropyl)benzenesulfonamide leads to the corresponding N-(2-oxopropyl)benzenesulfonamide. evitachem.com The oxidation of tertiary benzamides at the α-position of N-alkyl groups using specific oxidants like iron(III) chloride with tert-butyl hydroperoxide can also lead to the formation of acylamides. smolecule.com
Another relevant transformation is the oxidation of 9-(2-oxopropyl)adenine to 9-(2-phosphonyl-2-hydroxypropyl)adenine, which, while not a direct synthesis of this compound, demonstrates the reactivity of the oxopropyl moiety in related structures. lookchem.com
| Precursor | Oxidizing Agent(s) | Product | Reference |
| 4-methyl-N-(2-hydroxypropyl)benzamide | TEMPO, Sodium hypochlorite | 4-methyl-N-(2-oxopropyl)benzamide | google.com |
| N-(2-hydroxypropyl)benzenesulfonamide | Not specified | N-(2-oxopropyl)benzenesulfonamide | evitachem.com |
| Tertiary benzamides (N-alkyl) | Iron(III) chloride, tert-butyl hydroperoxide | Acylamides | smolecule.com |
Cascade Reactions for this compound Derivatives (e.g., Selenenylation-Acylation)
A noteworthy advancement in the synthesis of this compound derivatives is the development of a cascade selenenylation-acylation reaction. This method provides a facile and solvent-free route to novel 2-((2-oxopropyl)selanyl) benzamide organoselenium compounds. researchgate.net The reaction utilizes 2-chloroselenobenzoyl chloride as a biselectrophile, with acetone (B3395972) serving as the initial nucleophile for the selenenylation step and an amine acting as the secondary nucleophile for the subsequent acylation. researchgate.net This one-pot synthesis is efficient for a range of chiral amines, first forming an acetylated selenide (B1212193) intermediate in situ. This intermediate then reacts with enantiomerically pure amines to produce a series of β-carbonyl selenides, often as enantiomeric and diastereomeric pairs, in good yields. researchgate.net
This cascade approach has been successfully applied to the synthesis of various N-substituted 2-((2-oxopropyl)selanyl)-benzamide derivatives. nih.gov For instance, the reaction of 2-(chloroseleno)benzoyl chloride with 1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-glucopyranosylamine in acetone, catalyzed by sodium bicarbonate, yielded the desired product in 60% yield. nih.gov
Another innovative cascade reaction involves a Rh(III)-catalyzed three-component annulation to produce the N-oxopropyl chain of isoquinolone derivatives. lookchem.com Furthermore, electrochemical selenocyclization of N-allyl benzamides with diselenides has been demonstrated as a viable method for synthesizing selenofunctionalized oxazolines, which are structurally related to this compound derivatives. acs.org This continuous flow electrochemical approach proceeds under mild conditions with short reaction times, offering good yields and a broad substrate scope. acs.org
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral this compound derivatives is of significant interest due to the influence of stereochemistry on biological activity. mdpi.comnih.govdntb.gov.ua Methodologies have been developed to control the formation of specific enantiomers and diastereomers, enabling the investigation of structure-activity relationships.
Asymmetric induction in the functionalization of the carbonyl group is a key strategy for accessing chiral derivatives. Chiral auxiliaries, such as cysteine-derived oxazolidinones, have been employed to mediate asymmetric transformations. nih.gov These auxiliaries provide a rigid template that can be activated by Lewis acids, leading to high reactivity and excellent asymmetric induction in reactions like α-functionalization of the carbonyl group. nih.gov The development of nickel-catalyzed asymmetric functionalization of olefins also presents a powerful strategy for constructing complex chiral molecules, including α-amino ketones which are structurally related to this compound. rsc.org
Classic approaches to the synthesis of α-functionalized ketones often involve the deprotonation of the α-carbon to form an enolate, which then reacts with an electrophile. nih.gov However, achieving enantioselectivity in these reactions can be challenging. Modern methods focus on catalyst-controlled enantioselective α-functionalization of aldehydes and ketones, which are challenging substrates. mdpi.com Despite the difficulties, several catalytic approaches, including organocatalytic and metal-catalyzed methods, have been successfully developed. mdpi.com
The synthesis of enantiomeric and diastereomeric pairs of this compound derivatives allows for a systematic evaluation of how chirality impacts their biological properties. mdpi.comnih.govdntb.gov.ua A series of unsymmetrical phenyl β-carbonyl selenides with a chiral alkyl group attached to the o-amido nitrogen have been synthesized. mdpi.comnih.govdntb.gov.ua These syntheses have produced the first examples of this class of chiral selenium derivatives as pairs of enantiomers and diastereomers. mdpi.comnih.govdntb.gov.ua
For example, the reaction of N-substituted 2-((2-oxopropyl)selanyl)-benzamide derivatives with enantiomerically pure amines has yielded a variety of chiral β-carbonyl selenides. researchgate.net The specific rotation values obtained for these compounds confirm the successful synthesis of distinct stereoisomers. This approach has been instrumental in studying the antioxidant and anticancer activities of these molecules, revealing that the biological efficacy can be highly dependent on the specific stereochemistry of the chiral centers. mdpi.comnih.govdntb.gov.ua
Table 1: Synthesis of Enantiomeric and Diastereomeric Pairs of N-substituted 2-((2-oxopropyl)selanyl)benzamide Derivatives
| Compound | Yield (%) | Melting Point (°C) | Specific Rotation [α]D20 (c, solvent) | Reference |
|---|---|---|---|---|
| N-((S)-(+)-sec-butyl)-2-((2-oxopropyl)selanyl)benzamide | 62 | 73–74 | 33 (0.24, CHCl3) | mdpi.comnih.gov |
| N-((R)-(-)-sec-butyl)-2-((2-oxopropyl)selanyl)benzamide | 56 | 72–73 | -32 (0.31, CHCl3) | mdpi.comnih.gov |
| N-((R)-(+)-α-methylbenzyl)-2-((2-oxopropyl)selanyl)benzamide | 87 | 133–134 | 64 (0.78, CHCl3) | mdpi.com |
| N-((S)-(-)-α-methylbenzyl)-2-((2-oxopropyl)selanyl)benzamide | 80 | 132–133 | -61 (0.60, CHCl3) | mdpi.comnih.gov |
| N-((R)-(+)-1-(1-naphthyl)ethyl)-2-((2-oxopropyl)selanyl)benzamide | 41 | 161–162 | 37 (0.49, CHCl3) | nih.gov |
| N-((S)-(-)-1-(1-naphthyl)ethyl)-2-((2-oxopropyl)selanyl)benzamide | 50 | 161–162 | -36 (0.55, CHCl3) | mdpi.comnih.gov |
Green Chemistry Principles and Sustainable Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and economically viable processes. acs.orgresearchgate.netwjpmr.com These principles focus on waste prevention, atom economy, and the use of safer solvents and catalysts. acs.orggreenchemistry-toolkit.org
Solvent-free reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. A notable example is the solvent-free cascade selenenylation-acylation reaction for the synthesis of 2-((2-oxopropyl)selanyl) benzamide derivatives. researchgate.net Another green approach involves the synthesis of benzilic acid, a related transformation, by grinding benzil (B1666583) with sodium hydroxide (B78521) in a mortar, followed by heating on a water bath, which avoids the use of organic solvents. wjpmr.com Microwave-assisted organic synthesis under solvent-free conditions has also been employed for the preparation of benzamide derivatives, demonstrating the potential for energy-efficient and environmentally friendly procedures. grafiati.com
Catalytic methods are a cornerstone of green chemistry, offering high efficiency and selectivity while minimizing waste. Manganese-catalyzed reactions have emerged as a sustainable alternative to those using precious metals. uni-bayreuth.ded-nb.info Manganese is an earth-abundant metal, making its catalysts more economical and environmentally friendly. uni-bayreuth.de
Manganese-catalyzed dehydrogenation has been successfully used for the synthesis of amides from esters and amines, a reaction that can be applied to produce this compound. researchgate.net For example, tert-butyl benzoate can react with 1-aminopropan-2-ol under manganese-catalyzed dehydrogenation to form the desired product. This process is atom-economical, producing hydrogen gas as the only byproduct. researchgate.netrsc.org The mechanism for the dehydrogenative synthesis of amides from alcohols and amines has been studied using DFT calculations, revealing a double-carrousel catalytic cycle. acs.org
Table 2: Comparison of Conventional and Green Synthesis Approaches
| Reaction | Conventional Method | Green Chemistry Approach | Advantages of Green Approach | Reference |
|---|---|---|---|---|
| Acetanilide Preparation | Use of non-green solvent (dichloromethane) and toxic pyridine. Acetic anhydride is not atom-economical. | Heating aniline (B41778) and zinc dust in acetic acid. | Avoids hazardous solvents and reagents, improves atom economy. | researchgate.net |
| Benzilic Acid Synthesis | Reaction of benzil with KOH in ethanol, which is not atom-efficient and requires solvent. | Solvent-free grinding of benzil with NaOH followed by heating. | Eliminates solvent use, more atom-efficient, and environmentally friendly. | wjpmr.com |
| Amide Synthesis | Often requires stoichiometric reagents and harsh conditions. | Manganese-catalyzed dehydrogenative coupling of alcohols/esters and amines. | Uses an earth-abundant metal catalyst, is atom-economical (H2 byproduct), and proceeds under milder conditions. | uni-bayreuth.deresearchgate.netrsc.org |
Chemical Reactivity and Mechanistic Investigations of N 2 Oxopropyl Benzamide
Reactivity at the Carbonyl Group of the Oxopropyl Moiety
The ketone carbonyl group and the adjacent methylene (B1212753) group within the oxopropyl moiety are the primary sites for a variety of chemical transformations. The reactivity of this part of the molecule is significantly influenced by the electronic interplay between the ketone and the amide functionalities.
Like other carbonyl compounds with α-hydrogens, N-(2-Oxopropyl)benzamide exists in equilibrium with its enol tautomer. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. chemistrysteps.comkhanacademy.org The equilibrium between the keto form and the enol form can be catalyzed by either acid or base. masterorganicchemistry.com
Base-Catalyzed Tautomerism: A base removes an acidic α-hydrogen (from the CH₂ group between the two carbonyls) to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen yields the enol form. libretexts.orgchemistrysteps.com
Acid-Catalyzed Tautomerism: The ketone carbonyl oxygen is first protonated by an acid, making the α-hydrogens more acidic. A weak base (like water) can then deprotonate the α-carbon to form the enol. libretexts.orgyoutube.com
For simple ketones, the keto-enol equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in 1,3-dicarbonyl systems like this compound, the enol form can be significantly stabilized by two key factors:
Conjugation: The C=C double bond of the enol is in conjugation with the amide carbonyl group, providing additional resonance stabilization.
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable six-membered ring via hydrogen bonding with the amide carbonyl oxygen. masterorganicchemistry.com
This tautomerism is crucial as it dictates the molecule's reactivity. While the keto form reacts with nucleophiles at the carbonyl carbon, the enol form and its corresponding enolate anion are nucleophilic at the α-carbon. masterorganicchemistry.com This allows this compound to participate in reactions where the α-carbon forms a new bond with an electrophile, a foundational concept for the condensation reactions discussed below.
The nucleophilic character of the α-carbon in the enol or enolate form of this compound enables it to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Aldol-type Reactions: The enolate of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of an aldehyde or another ketone in an aldol (B89426) addition reaction. wikipedia.org This reaction, typically base-catalyzed, forms a β-hydroxy-β'-keto amide. Subsequent heating can lead to dehydration (an aldol condensation) to yield an α,β-unsaturated product. libretexts.org The general mechanism involves the formation of the enolate, nucleophilic attack on the carbonyl, and protonation of the resulting alkoxide. wikipedia.orglibretexts.org
Pyrazole (B372694) Formation: The 1,3-dicarbonyl nature of β-keto amides makes them excellent precursors for the synthesis of five-membered heterocyclic rings like pyrazoles. beilstein-journals.orgnih.gov In the Knorr pyrazole synthesis, a 1,3-dicarbonyl compound reacts with a hydrazine (B178648) derivative under acidic or basic conditions. jk-sci.com For this compound, the reaction with hydrazine would proceed via initial condensation at one of the carbonyl groups (more likely the more reactive ketone) to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the remaining carbonyl group (the amide), and subsequent dehydration to yield a substituted pyrazole. jk-sci.combeilstein-journals.org The regioselectivity of the initial attack can sometimes lead to a mixture of isomeric products when an unsymmetrical hydrazine is used. beilstein-journals.org
Table 1: Representative Condensation Reactions of β-Keto Amides
| Reaction Type | Reactant(s) | Key Intermediate(s) | Product Type |
| Aldol Addition | Aldehyde/Ketone, Base | Enolate | β-Hydroxy-β'-keto amide |
| Aldol Condensation | Aldehyde/Ketone, Base, Heat | Enolate | α,β-Unsaturated-β'-keto amide |
| Pyrazole Synthesis | Hydrazine (or substituted hydrazine) | Hydrazone | Substituted Pyrazole |
Reactivity of the Amide Linkage
The benzamide (B126) portion of the molecule contains a robust amide bond that can undergo cleavage or derivatization under specific conditions.
Hydrolysis: The amide bond of this compound can be cleaved by hydrolysis under either acidic or basic conditions to yield benzoic acid and 1-aminopropan-2-one. Forcing conditions are often required. researchgate.netumich.edu
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the amide carbonyl oxygen is protonated, which greatly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine yield the carboxylic acid and the protonated amine. rsc.org
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the amide anion (a poor leaving group) which is immediately protonated by the solvent or upon workup. researchgate.net Generally, secondary amides like this compound are more resistant to alkaline hydrolysis than primary amides in aqueous media, but this trend can be reversed in non-aqueous conditions. researchgate.netumich.edu
Transamidation: This reaction involves the exchange of the amine portion of the amide with a different amine. For this compound, reaction with a primary or secondary amine (R¹R²NH) can lead to the formation of a new amide (N-R¹,R²-benzamide) and the release of 1-aminopropan-2-one. This process is often challenging and may require high temperatures or the use of catalysts or activators, such as trimethylsilyl (B98337) chloride (TMSCl), to facilitate the reaction. researchgate.net
The nitrogen atom of the amide linkage can be functionalized through alkylation or acylation.
N-Alkylation: Since amides are weak bases, the nitrogen must typically be deprotonated first to form an amidate anion before it can act as a nucleophile. mdpi.com Treatment of this compound with a strong base (e.g., NaH) followed by an alkylating agent (e.g., an alkyl halide) would yield an N-alkylated derivative. acs.org Catalytic methods for the N-alkylation of amides using alcohols as alkylating agents have also been developed, proceeding through a "borrowing hydrogen" mechanism. rsc.org
N-Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base can lead to N-acylation. This reaction converts the secondary amide into a tertiary imide derivative. This transformation can be useful for installing protecting groups or for further synthetic modifications.
Table 2: Derivatization Reactions at the Amide Linkage
| Reaction | Reagent(s) | Product Class |
| Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid + Amine Salt |
| Hydrolysis (Basic) | OH⁻, Heat | Carboxylate Salt + Amine |
| Transamidation | R¹R²NH, Catalyst/Heat | New Secondary/Tertiary Amide |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-N-(2-oxopropyl)benzamide |
| N-Acylation | Acyl Halide (RCOCl), Base | N-Acyl-N-(2-oxopropyl)benzamide (an Imide) |
Cyclization and Rearrangement Pathways
The bifunctional nature of this compound makes it a candidate for various intramolecular cyclization reactions, leading to the formation of heterocyclic structures. The specific pathway often depends on the reaction conditions and the presence of other functional groups.
As discussed previously (Section 3.1.2), reaction with hydrazine is a key example of an intermolecular reaction followed by cyclization to form pyrazoles. Other examples of cyclization are also possible. For instance, β-keto amides can undergo acid-catalyzed cyclization with ketones to furnish substituted 2-pyridone rings. acs.org
Intramolecular cyclizations are also plausible, particularly if the benzoyl ring is substituted. For example, a benzamide with a suitable nucleophile or electrophile at the ortho position could undergo intramolecular attack from the enolate or at the ketone carbonyl, respectively. While specific examples for this compound are not prevalent in the literature, the cyclization of related substituted benzamides is well-documented. For instance, N-allylbenzamides can undergo intramolecular oxidative cyclization to form oxazoles, demonstrating the utility of the benzamide framework in constructing heterocyclic systems. nih.govfigshare.com Similarly, appropriately substituted benzamides can undergo base-mediated or copper-catalyzed intramolecular N- or O-arylation to form fused lactams and cyclic imidates. rsc.org These examples highlight the potential of the this compound scaffold to serve as a precursor for more complex cyclic molecules under appropriate synthetic conditions.
Intramolecular Cyclization to Form Heterocyclic Rings (e.g., Oxazoles, Thiazoles, Benzodiazepines)
The presence of a nucleophilic amide nitrogen and an electrophilic ketone carbonyl in a 1,4-relationship allows this compound to undergo intramolecular cyclization reactions to form various five- and seven-membered heterocyclic rings.
Oxazoles
The synthesis of oxazoles from this compound, a 2-acylamino-ketone, is a classic example of the Robinson-Gabriel synthesis. wikipedia.org This reaction involves an intramolecular cyclodehydration, typically catalyzed by a strong acid, to furnish a 2,5-disubstituted oxazole (B20620). The mechanism proceeds through the initial formation of an enol or enolate of the ketone, which is followed by the nucleophilic attack of the amide oxygen onto the protonated ketone or its enol form. The resulting hemiaminal intermediate then undergoes dehydration to yield the aromatic oxazole ring. wikipedia.org A variety of dehydrating agents can be employed to facilitate this transformation.
| Dehydrating Agent | Typical Conditions | Notes | Reference |
| Sulfuric Acid (H₂SO₄) | Concentrated, heat | The original reagent used in the Gabriel synthesis. | wikipedia.org |
| Phosphorus Pentoxide (P₂O₅) | Heat | A strong dehydrating agent. | |
| Trifluoromethanesulfonic Acid (TfOH) | Room temperature or mild heat | A powerful acid catalyst for efficient cyclization. | wikipedia.org |
| Triphenylphosphine/Iodine | Mild conditions | Used for sensitive substrates, proceeds via the Wipf and Miller modification. | wikipedia.org |
This table presents common reagents used for the Robinson-Gabriel synthesis of oxazoles from 2-acylamino-ketones.
Thiazoles
The synthesis of a thiazole (B1198619) ring from this compound is also feasible, typically requiring the introduction of a sulfur atom. A common strategy for thiazole synthesis is the Hantzsch reaction, which involves the condensation of a thioamide with an α-haloketone. youtube.combepls.com In this context, this compound can be utilized in a multi-step sequence. First, the ketone moiety can be halogenated at the α-position (C1) using reagents like N-bromosuccinimide (NBS) or bromine. The resulting α-halo-N-(2-oxopropyl)benzamide can then be reacted with a thioamide source, such as thioacetamide (B46855) or thiourea, to construct the thiazole ring. mdpi.com Alternatively, the amide oxygen of this compound could potentially be converted to sulfur using a thionating agent like Lawesson's reagent to form a thioamide, which could then undergo intramolecular cyclization with the ketone.
Benzodiazepines
The formation of seven-membered benzodiazepine (B76468) rings from acyclic precursors often involves the condensation of a 1,2- or 1,3-dinucleophile with a 1,4- or 1,5-dielectrophile. nih.gov this compound can serve as a dielectrophilic precursor. For instance, reaction with hydrazine or a substituted hydrazine could lead to the formation of a 2,3-benzodiazepine derivative. rsc.org The reaction would likely proceed via initial condensation of hydrazine at the ketone carbonyl to form a hydrazone. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine onto the amide carbonyl, followed by dehydration, would yield the seven-membered diazepine (B8756704) ring. nih.gov This strategy provides a direct route to functionalized benzodiazepine scaffolds. rsc.org
Spirocyclization Reactions
Spirocyclic frameworks are of significant interest in medicinal chemistry, and this compound possesses the structural elements conducive to spirocyclization. Such reactions typically involve the formation of a new ring at a single atom that is already part of another ring. For this compound, a plausible pathway involves an intramolecular dearomative cyclization. rsc.org
The reaction could be initiated by forming the enolate of the ketone at the C3 methyl group. This nucleophilic enolate can then attack one of the ortho-positions of the benzoyl aromatic ring. If the aromatic ring is appropriately activated with electron-withdrawing groups or through coordination to a transition metal, this intramolecular Friedel-Crafts-type alkylation can lead to a spirocyclic intermediate. This dearomatized intermediate, an azaspirocyclohexadienone, can then be rearomatized or undergo further transformations. researchgate.net This approach provides access to complex spiro-fused heterocyclic systems from a relatively simple linear precursor. rsc.org
Role as a Building Block in Complex Chemical Transformations
The term "building block" refers to a molecule that can be readily incorporated into the synthesis of more complex molecular architectures. researchgate.netmdpi.com this compound, with its two distinct and reactive functional groups, is an excellent example of a versatile building block. Its utility has been demonstrated in the synthesis of heterocyclic systems as described above. Furthermore, related scaffolds, such as N-(2-(benzylamino)-2-oxoethyl)benzamide, have been successfully employed as the core structure for the development of novel therapeutic agents, underscoring the value of this molecular motif in medicinal chemistry. nih.gov
As a Hydrazide Derivative in Ring Closures
The ketone functionality of this compound can be readily derivatized to open up new avenues for cyclization reactions. A key transformation is the reaction with hydrazine (N₂H₄) to form the corresponding hydrazone, N-(2-(hydrazono)propyl)benzamide. This derivative is itself a valuable building block for further ring closures.
The newly formed hydrazone contains a reactive C=N-NH₂ moiety which can participate in a variety of intermolecular cyclocondensation reactions. For example, reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of substituted pyrazoles through a Knorr-type pyrazole synthesis. Similarly, reaction with α,β-unsaturated nitriles or esters can be used to construct substituted pyridazinone rings. These transformations highlight how a simple derivatization of this compound can significantly expand its synthetic utility.
Substrate in Transition Metal-Catalyzed Reactions
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve selective and efficient bond formations. The amide group in this compound can act as a directing group in C-H activation reactions, and the molecule as a whole can participate in cross-coupling reactions.
Substrate in C-H Activation Reactions
The benzamide moiety is a well-established directing group for the ortho-C–H functionalization of the aromatic ring. rsc.org The amide nitrogen can coordinate to a transition metal center (e.g., Palladium, Rhodium, Ruthenium, Nickel), bringing the metal catalyst into close proximity to the C-H bonds at the ortho positions of the benzoyl group. acs.orgnih.gov This facilitates the cleavage of a specific C-H bond and the formation of a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners to introduce new functional groups, such as aryl, alkyl, or alkenyl moieties, at the ortho position. acs.org This powerful strategy allows for the late-stage functionalization of the benzamide core.
| Catalyst System | Coupling Partner | Transformation | Reference |
| [{RuCl₂(p-cymene)}₂] / AgSbF₆ | Arylboronic Acids | Ortho-Arylation | acs.org |
| Ni(OAc)₂ / Ligand | Alkyl Halides | Ortho-Alkylation | nih.gov |
| [RhCp*Cl₂]₂ / AgSbF₆ | Alkenes | Ortho-Alkenylation | |
| Pd(OAc)₂ / Ligand | Aryl Halides | Ortho-Arylation | rsc.org |
This table provides examples of transition metal catalyst systems used for the ortho-C-H functionalization of benzamides.
Substrate in Cross-Coupling Reactions
This compound can also serve as a substrate in various cross-coupling reactions. The N-H bond of the secondary amide is capable of participating in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, to form N-aryl benzamides. rsc.org For this to occur, this compound would be coupled with an aryl halide in the presence of a suitable catalyst, typically based on palladium or copper. This reaction provides a direct method for introducing aryl substituents onto the amide nitrogen, further increasing molecular complexity.
Theoretical and Computational Chemistry Studies of N 2 Oxopropyl Benzamide
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and other electronic properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric parameters of molecules. semanticscholar.org Conformational analysis of N-(2-Oxopropyl)benzamide involves identifying the most stable three-dimensional arrangement of its atoms. The molecule's flexibility is primarily due to the rotation around several single bonds: the bond connecting the phenyl ring to the carbonyl carbon, the amide C-N bond, and the bonds within the 2-oxopropyl side chain.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G, can be employed to perform a full geometry optimization. researchgate.net This process finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached. researchgate.net While specific DFT data for this compound is not available in the cited literature, calculations on the parent molecule, benzamide (B126), provide a foundational understanding of the core structure. researchgate.net The amide group (O=C-N) is typically planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. The primary conformational questions for this compound would involve the dihedral angles defining the orientation of the phenyl ring relative to the amide plane and the orientation of the 2-oxopropyl group.
Table 1: Representative Theoretical Geometric Parameters for Benzamide (as a reference structure) Calculated using the DFT/B3LYP method.
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-N | 1.40 Å |
| Bond Angle | O=C-N | 123.0° |
| Bond Angle | C-N-H | 118.3° |
| Dihedral Angle | C-C-C=O | ~35° |
Note: The data presented is for the parent benzamide molecule and serves as an illustrative example of the types of parameters obtained from DFT calculations. researchgate.netresearchgate.net The presence of the 2-oxopropyl substituent would cause slight variations in these values.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netconicet.gov.ar DFT calculations can accurately predict the energies of these orbitals. For benzamide derivatives, the HOMO is typically localized on the electron-rich phenyl ring and the amide group, while the LUMO is often centered on the electron-deficient benzoyl group. researchgate.net The introduction of the 2-oxopropyl group, which contains an electron-withdrawing ketone, is expected to lower the energy of the LUMO and potentially influence the HOMO-LUMO gap, thereby modulating the molecule's reactivity. rsc.org
Table 2: Representative Frontier Molecular Orbital Energies for Benzamide (as a reference structure)
| Parameter | Energy (eV) |
| EHOMO | -6.9 eV |
| ELUMO | -1.3 eV |
| HOMO-LUMO Gap (ΔE) | 5.6 eV |
Note: This data is for the parent benzamide molecule, computed via DFT, and illustrates the typical output of FMO analysis. researchgate.netresearchgate.net The specific energies for this compound would differ due to the substituent's electronic effects.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling allows for the detailed exploration of chemical reaction pathways, providing insights into the formation of transition states and intermediates that are often transient and difficult to observe experimentally. whiterose.ac.uk
A plausible synthetic route for this compound is the N-alkylation of benzamide with a 2-oxopropyl halide, such as chloroacetone. Transition State Theory (TST) provides the framework for understanding the kinetics of such reactions. wikipedia.org Computationally, the transition state (TS) is located as a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. johnhogan.infolibretexts.org
Characterization of the TS involves a frequency calculation, where the TS structure must exhibit exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the N-H bond and formation of the N-C bond). researchgate.net DFT studies on similar reactions have successfully computed the structures and energies of such transition states, revealing the precise geometry of the atoms as the reaction proceeds through its highest energy point. researchgate.net
For the synthesis of this compound from benzamide and chloroacetone, the reaction would likely proceed through one or more intermediates and transition states. A computational study would map out this pathway, calculating the relative energies of each species. For instance, studies on the formation of other benzamide derivatives have shown reaction pathways involving two transition states, with the first being the rate-determining step. researchgate.net Such an energy profile would visualize the entire reaction landscape, identifying the kinetic bottlenecks and the thermodynamic stability of all species involved.
Molecular Dynamics Simulations of this compound Interactions
While quantum mechanics is ideal for studying the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and velocities of atoms evolve. youtube.com
MD simulations can be used to study this compound in a solvent, such as water, to understand its hydration and conformational dynamics. mdpi.com The simulation would reveal how water molecules arrange around the solute, forming hydrogen bonds with the amide and ketone groups, and how the molecule's flexible bonds rotate and vibrate at a given temperature.
Furthermore, if this compound has a biological target, MD simulations can model its interaction within a protein's binding site. nih.gov These simulations are crucial in drug design to understand binding mechanisms. nih.gov By placing the molecule (the ligand) into the protein's active site, an MD simulation can predict the stability of the protein-ligand complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and even be used to calculate the binding free energy. nih.gov Analysis of the simulation trajectory can reveal the specific amino acid residues that are critical for binding and the conformational changes that may occur in the protein or the ligand upon complex formation. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of this compound
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. In the context of this compound, while specific and comprehensive QSAR/QSPR models are not extensively documented in publicly accessible literature, it is possible to extrapolate the key theoretical parameters that would be integral to such an analysis. These studies are crucial in drug design and development for predicting the reactivity of a molecule and its binding affinity to a biological target.
The fundamental principle of QSAR/QSPR lies in the hypothesis that the structural features of a molecule, quantified by molecular descriptors, determine its activity and properties. For a molecule like this compound, these descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.
Theoretical Parameters Related to Reactivity
The reactivity of this compound is largely governed by the distribution of electrons within the molecule, particularly around the amide and ketone functional groups. Theoretical parameters derived from quantum chemical calculations are instrumental in predicting sites susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For this compound, the lone pairs on the oxygen and nitrogen atoms would significantly contribute to the HOMO, making these sites potential centers for electrophilic attack. Conversely, the carbonyl carbons are electron-deficient and would be part of the LUMO, marking them as likely sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov In this compound, the carbonyl oxygens would exhibit a strong negative potential, whereas the hydrogen atom attached to the amide nitrogen and the carbonyl carbons would show a positive potential.
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. nih.gov A lower hardness value and a higher electrophilicity index would signify greater reactivity.
| Descriptor | Hypothetical Value for this compound | Significance in Reactivity |
| EHOMO | -8.5 eV | Indicates electron-donating ability. |
| ELUMO | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.3 eV | A smaller gap suggests higher reactivity. nih.gov |
| Chemical Hardness (η) | 3.65 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.5 eV | Quantifies the ability to accept electrons. nih.gov |
Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules. They serve to demonstrate the application of these parameters in a QSAR/QSPR context.
Theoretical Parameters Related to Binding
The interaction of this compound with a biological target, such as an enzyme or receptor, is governed by a combination of factors that can be quantified using theoretical descriptors.
Steric Parameters: The size and shape of the molecule are crucial for its ability to fit into a binding site. Descriptors such as molecular volume, surface area, and specific shape indices are used to model these steric effects. The presence of the flexible oxopropyl side chain in this compound allows for conformational changes that can influence its binding pose.
Electronic Parameters: The nature of intermolecular interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces, is determined by the electronic properties of the molecule.
Partial Atomic Charges: The distribution of partial charges across the atoms of this compound dictates its electrostatic interactions with the binding pocket of a target protein. The amide hydrogen can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors.
Lipophilicity: The octanol-water partition coefficient (logP) is a critical parameter for predicting a molecule's ability to cross cell membranes and reach its target. This can be calculated using computational methods and is a key descriptor in many QSAR models.
| Descriptor | Hypothetical Value for this compound | Significance in Binding |
| Molecular Weight | 191.21 g/mol | Influences size and transport properties. |
| LogP (calculated) | 1.5 | Indicates lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Potential for hydrogen bonding with the target. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O) | Potential for hydrogen bonding with the target. |
| Polar Surface Area (PSA) | 46.17 Ų | Affects transport properties and interactions with polar residues. |
Note: The values in this table are either calculated based on the chemical structure or are hypothetical estimates to illustrate their relevance in a QSAR/QSPR study for this compound.
Biological Activity and Molecular Interaction Studies in Vitro and Mechanistic Focus
Enzyme Inhibition and Modulation Mechanisms (In Vitro)
The in vitro enzymatic activity of N-(2-Oxopropyl)benzamide and related benzamide (B126) derivatives has been a subject of scientific investigation, particularly focusing on their potential as enzyme inhibitors. The core structure of benzamide serves as a scaffold for designing molecules that can interact with the active sites of various enzymes, leading to the modulation of their catalytic functions.
Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. frontiersin.org Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. frontiersin.org While specific studies on the alpha-amylase inhibitory activity of this compound are not extensively documented in the reviewed literature, the broader class of compounds containing amide functionalities has been investigated for this purpose. For instance, studies on other natural and synthetic compounds have demonstrated significant inhibitory potential against α-amylase. nih.govmdpi.com The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and being catalyzed. frontiersin.org
Table 1: Alpha-Amylase Inhibitory Activity of Selected Compounds
| Compound/Fraction | Source/Type | IC50 Value | Reference |
|---|---|---|---|
| Fraction D3 | Clausena indica extract | 0.34 mg/mL | nih.gov |
| Fraction T4 | Clausena indica extract | 0.86 mg/mL | nih.gov |
| 3-Oxolupenal | Isolated from Nuxia oppositifolia | 46.2 μg/mL (101.6 µM) | mdpi.com |
| Katononic Acid | Isolated from Nuxia oppositifolia | 52.4 μg/mL (119.3 µM) | mdpi.com |
| Acarbose | Reference Drug | 13.47 µM | frontiersin.org |
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. frontiersin.org Benzamide derivatives have been extensively studied as HDAC inhibitors. acs.orgnih.gov These inhibitors typically consist of a cap group, a linker, and a zinc-binding group that interacts with the zinc ion in the active site of the HDAC enzyme. nih.gov
While this compound itself is not a widely reported HDAC inhibitor, the benzamide moiety is a key feature of many potent HDAC inhibitors. acs.org For example, MS-275 is a novel benzamide derivative that has shown significant HDAC inhibitory activity and in vivo antitumor effects. acs.org Structure-activity relationship studies on various benzanilide (B160483) moieties have revealed that substituents on the benzamide ring are crucial for inhibitory activity. acs.org Specifically, a 2'-amino or hydroxy group has been found to be indispensable for activity. acs.org Novel benzamide-based derivatives have been designed and synthesized, with some compounds showing high inhibitory activity against HDAC1, HDAC2, and HDAC3 isoforms. nih.gov For instance, compound 7j in one study exhibited IC50 values of 0.65, 0.78, and 1.70 μM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov
Table 2: HDAC Inhibitory Activity of Selected Benzamide Derivatives
| Compound | Target HDAC Isoform(s) | IC50 Value (μM) | Reference |
|---|---|---|---|
| MS-275 | HDACs | 4.8 | acs.org |
| Compound 7j | HDAC1 | 0.65 | nih.gov |
| Compound 7j | HDAC2 | 0.78 | nih.gov |
| Compound 7j | HDAC3 | 1.70 | nih.gov |
| Entinostat (Reference) | HDAC1 | 0.93 | nih.gov |
| Entinostat (Reference) | HDAC2 | 0.95 | nih.gov |
| Entinostat (Reference) | HDAC3 | 1.8 | nih.gov |
Polyketide synthases (PKSs) are large multidomain enzymes that synthesize complex natural products known as polyketides. nih.gov The thioesterase (TE) domain is typically responsible for the final step of polyketide release. nih.gov Inhibition of the PKS thioesterase domain is an attractive strategy for the development of novel therapeutics, particularly antitubercular agents, as Pks13 is essential for the survival of Mycobacterium tuberculosis. nih.govacs.org
Specific research on the inhibitory activity of this compound against the polyketide synthase thioesterase domain is not available in the current literature. However, research into inhibitors of this domain is active, with novel series of compounds, such as oxadiazoles, being identified and optimized. nih.gov These efforts have led to the development of lead compounds with improved antitubercular potencies and favorable in vitro ADMET profiles. nih.gov
The versatility of the benzamide scaffold allows for its potential interaction with a variety of other enzymatic targets. researchgate.net However, specific in vitro studies identifying other enzyme targets and determining the binding affinity of this compound are not well-documented in the reviewed scientific literature. The identification of enzyme targets for novel compounds often involves screening against a panel of enzymes and subsequent detailed kinetic and binding studies.
Receptor Binding and Activation Studies (In Vitro)
Cellular Pathway Modulation and Signaling Cascade Effects (In Vitro)
The modulation of cellular pathways and signaling cascades by bioactive molecules is a cornerstone of drug discovery. While direct evidence of this compound's effects on specific cellular pathways is limited, related benzamide derivatives have been shown to impact various signaling pathways. For instance, N-benzoyl-2-hydroxybenzamides have been found to disrupt the secretory pathway in the parasite Toxoplasma gondii. nih.gov Furthermore, a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives have been discovered to protect pancreatic β-cells from ER stress-induced death, a process involving the unfolded protein response (UPR) signaling cascade. nih.gov Additionally, N-(2-pyrimidinylamino) benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. nih.gov
Research into the biological activities of this compound and its derivatives has revealed significant potential in antimicrobial and antiproliferative applications, examined primarily through in vitro and mechanistic studies. These investigations focus on understanding the compound's interactions at a molecular level, particularly its effects on microbial and cancer cells.
Antimicrobial and Antiproliferative Activities (In Vitro and Mechanistic Focus)
Derivatives of the benzamide scaffold are recognized for a wide range of pharmacological effects, including antimicrobial and anticancer properties. nanobioletters.comdoaj.org Specifically, organoselenium compounds, such as β-carbonyl selenides derived from a benzamide structure, have been a focus of research for their bioactive potential. nih.govresearchgate.netnih.gov A series of chiral N-substituted 2-((2-oxopropyl)selanyl)benzamides were synthesized and evaluated to determine how their specific chemical structures and stereochemistry influence their biological activity. nih.govresearchgate.net
Antioxidant Activity and Radical Scavenging Potential (e.g., β-carbonyl selenides)
The antioxidant capacity of β-carbonyl selenide (B1212193) derivatives of benzamide has been evaluated through various in vitro assays, including hydrogen peroxide (H₂O₂) reduction and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging tests. nih.govresearchgate.net
In studies involving chiral β-carbonyl selenides, the ability to reduce hydrogen peroxide was a key measure of antioxidant potential. The highest H₂O₂ reduction potential was observed for N-(cis-2-hydroxy-1-indanyl)-2-((2-oxopropyl)selanyl)benzamide. nih.govresearchgate.net The radical scavenging properties were assessed using the DPPH assay, which measures a compound's ability to donate a hydrogen atom or electron to neutralize the DPPH radical. Among the tested compounds, N-(-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide demonstrated the most effective radical scavenging capabilities. nih.govresearchgate.net
Further studies on related β-carbonyl selenides where the o-amide group was replaced by an o-ester group showed that this structural change significantly lowered the ability to reduce H₂O₂. nih.gov However, within this ester series, O-((1R,2S,5R)-(−)-2-isopropyl-5-methylcyclohexyl)-2-((2-oxopropyl)selanyl)benzoate was identified as the most effective antioxidant agent. doaj.orgnih.gov It also exhibited notable free-radical scavenging capabilities in the DPPH test. nih.gov
| Compound | Antioxidant Assay | Key Finding | Reference |
|---|---|---|---|
| N-(cis-2-hydroxy-1-indanyl)-2-((2-oxopropyl)selanyl)benzamide | H₂O₂ Reduction | Highest H₂O₂ reduction potential in its series. | nih.govresearchgate.net |
| N-(-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide | DPPH Radical Scavenging | Best radical scavenging properties in its series. | nih.govresearchgate.net |
| O-((1R,2S,5R)-(−)-2-isopropyl-5-methylcyclohexyl)-2-((2-oxopropyl)selanyl)benzoate | H₂O₂ Reduction & DPPH Scavenging | Best antioxidant results in the o-ester series. | doaj.orgnih.gov |
Cytotoxicity against Cancer Cell Lines (in vitro)
The in vitro antiproliferative activity of this compound derivatives has been assessed against various human cancer cell lines. A series of chiral β-carbonyl selenides with an o-amide function showed significant cytotoxic potential. nih.gov
Notably, both enantiomers of N-(1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide displayed the highest cytotoxicity against the human promyelocytic leukemia HL-60 cell line, with IC₅₀ values of 14.4 ± 0.5 µM and 16.2 ± 1.1 µM, respectively. nih.govresearchgate.net The breast cancer cell line MCF-7 was most sensitive to N-((R)-(-)-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide, which recorded an IC₅₀ value of 35.7 ± 0.6 µM. nih.gov
In a comparative study with derivatives containing an o-ester group instead of the o-amide, different compounds emerged as the most potent. nih.gov The most cytotoxic derivative against the MCF-7 breast cancer cell line was O-(methyl)-2-((2-oxopropyl)selanyl)benzoate, while O-(2-pentyl)-2-((2-oxopropyl)selanyl)benzoate was most effective against the HL-60 leukemia cell line. doaj.orgnih.gov
| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| N-((S)-(+)-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide | HL-60 | 14.4 ± 0.5 | nih.gov |
| N-((R)-(-)-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide | HL-60 | 16.2 ± 1.1 | nih.gov |
| N-((R)-(-)-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide | MCF-7 | 35.7 ± 0.6 | nih.gov |
| O-(methyl)-2-((2-oxopropyl)selanyl)benzoate | MCF-7 | Most cytotoxic in its series | doaj.orgnih.gov |
| O-(2-pentyl)-2-((2-oxopropyl)selanyl)benzoate | HL-60 | Most cytotoxic in its series | doaj.orgnih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Targets (mechanistic, in vitro)
Structure-activity relationship (SAR) studies of these benzamide derivatives have provided insights into the molecular features that govern their biological effects. The research highlights that both the stereochemistry of substituents and the nature of the functional groups are critical for antioxidant and cytotoxic activities. nih.gov
For the N-substituted 2-((2-oxopropyl)selanyl)benzamide series, the difference in cytotoxic potential was more pronounced against the HL-60 cell line compared to the MCF-7 line. nih.gov The analysis indicated that the specific stereochemistry of the chiral groups attached to the nitrogen atom significantly influences the bioactivity of the molecules. nih.govresearchgate.net
A key finding from comparative studies is the influence of the ortho-substituent on the benzamide ring. The replacement of the o-amide group with an o-ester group in the structure of β-carbonyl selenides led to a significant decrease in their ability to reduce H₂O₂. nih.gov This suggests that the amide functionality plays a crucial role in the antioxidant mechanism of these compounds. Furthermore, the exchange of the β-carbonyl group for a phenyl ring was found to significantly diminish the antiproliferative activity, underscoring the importance of the complete β-carbonyl selenide moiety for cytotoxicity. nih.gov
Advanced Analytical Methodologies for Research on N 2 Oxopropyl Benzamide
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopy is a cornerstone in the study of N-(2-Oxopropyl)benzamide, providing detailed insights into its molecular framework, functional groups, and the interactions between them.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for polymorphs)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and detailed structural analysis, especially for complex molecules where signal overlap can occur wikipedia.orglibretexts.org.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of the molecule.
COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled through two or three bonds, for instance, confirming the connectivity between the methylene (B1212753) (-CH₂-) and methine (-NH-) protons.
HSQC: This experiment maps protons directly to the carbons they are attached to, allowing for the definitive assignment of each carbon atom in the molecule wikipedia.org.
HMBC: This technique shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the benzoyl group to the propanamide side chain.
Solid-State NMR (ssNMR): For studying this compound in its solid form, ssNMR is a powerful technique. It provides information about the molecular structure and dynamics in the solid state and is particularly valuable for characterizing polymorphism nih.gov. Different crystalline forms (polymorphs) of the same compound can exhibit distinct ¹³C chemical shifts and relaxation times in ssNMR spectra, allowing for their identification and characterization.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Predicted) |
|---|---|---|---|---|
| C=O (Amide) | C | - | ~168 | HMBC to NH, Ar-H (ortho), CH₂ |
| Ar-C (ipso) | C | - | ~134 | HMBC to Ar-H (ortho, meta) |
| Ar-C (ortho) | CH | ~7.8 | ~127 | HSQC to Ar-H (ortho); COSY to Ar-H (meta) |
| Ar-C (meta) | CH | ~7.4 | ~129 | HSQC to Ar-H (meta); COSY to Ar-H (ortho, para) |
| Ar-C (para) | CH | ~7.5 | ~132 | HSQC to Ar-H (para); COSY to Ar-H (meta) |
| NH | NH | ~6.5 (broad) | - | COSY to CH₂ |
| CH₂ | CH₂ | ~4.3 | ~48 | HSQC to CH₂-H; COSY to NH |
| C=O (Ketone) | C | - | ~205 | HMBC to CH₂, CH₃ |
| CH₃ | CH₃ | ~2.2 | ~27 | HSQC to CH₃-H |
High-Resolution Mass Spectrometry (HRMS) for Reaction Product and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and its related products with high accuracy and confidence nih.gov. Analyzers like Time-of-Flight (TOF) and Orbitrap can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula mdpi.com.
This capability is invaluable in research for:
Confirming Product Identity: Verifying the successful synthesis of this compound by matching the experimentally measured exact mass to the theoretical calculated mass.
Identifying Reaction Byproducts: Characterizing unexpected signals in a reaction mixture by determining their elemental formulas, which provides clues to their structures.
Metabolite Identification: In biological studies, HRMS can identify potential metabolites of this compound by detecting mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, reduction). The accurate mass data helps distinguish between isobaric species (molecules with the same nominal mass but different elemental formulas) researchgate.net.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Transformation |
|---|---|---|---|
| This compound | C₁₀H₁₁NO₂ | 177.0790 | Parent Compound |
| N-(2-Hydroxypropyl)benzamide | C₁₀H₁₃NO₂ | 179.0946 | Ketone Reduction (+2H) |
| N-(2-Oxopropyl)hydroxybenzamide | C₁₀H₁₁NO₃ | 193.0739 | Aromatic Hydroxylation (+O) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound and the nature of intermolecular interactions.
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The resulting spectrum displays characteristic absorption bands for the functional groups in this compound, such as the N-H stretch, the amide C=O stretch (Amide I band), the N-H bend mixed with C-N stretch (Amide II band), the ketone C=O stretch, and aromatic C-H and C=C stretches nist.govchemicalbook.com.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information on the phenyl ring and the carbon backbone.
These techniques are highly sensitive to the chemical environment. For example, the formation of hydrogen bonds involving the amide N-H group or the carbonyl oxygens will cause predictable shifts in the frequencies of their corresponding vibrational bands. This makes FTIR and Raman spectroscopy excellent tools for studying crystal packing, polymorphism, and co-crystal formation researchgate.netmdpi.com.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N-H Stretch | Amide | 3400 - 3200 | FTIR |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | FTIR, Raman |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 3000 - 2850 | FTIR, Raman |
| C=O Stretch (Ketone) | Ketone | 1725 - 1705 | FTIR, Raman |
| C=O Stretch (Amide I) | Amide | 1680 - 1630 | FTIR |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | FTIR, Raman |
| N-H Bend (Amide II) | Amide | 1570 - 1515 | FTIR |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides definitive information on:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the preferred spatial orientation of the benzoyl group relative to the oxopropyl side chain.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice.
Intermolecular Interactions: The precise geometry of hydrogen bonds (e.g., between the amide N-H donor and a carbonyl oxygen acceptor of a neighboring molecule) and other non-covalent interactions that stabilize the crystal structure nih.govresearchgate.net.
This information is fundamental for understanding the physicochemical properties of the solid material and is the gold standard for confirming molecular structure. The data obtained can be used to rationalize observations from other techniques, such as solid-state NMR and vibrational spectroscopy.
| Parameter | Example Value/Information |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per Unit Cell (Z) | 4 |
| Key Bond Length (Amide C-N) | ~1.33 Å |
| Key Torsion Angle (Ar-C-N-C) | Describes the twist of the amide plane relative to the ring |
| Hydrogen Bond (N-H···O) | Distance (~2.9 Å) and Angle (~170°) |
Chromatographic Methods for Purity and Reaction Monitoring in Research
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling its purification and the assessment of its purity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for both qualitative and quantitative analysis in research involving this compound mdpi.com. The HPLC system separates components of a mixture based on their differential interactions with a stationary phase (e.g., a C18 column in reversed-phase mode) and a mobile phase lcms.cz. The separated components then enter the mass spectrometer, which serves as a highly sensitive and selective detector.
This hyphenated technique is routinely used for:
Purity Assessment: An HPLC chromatogram can resolve the main compound peak from impurity peaks. The relative area of the this compound peak provides a quantitative measure of its purity nih.gov. The MS detector confirms the identity of the main peak by its mass-to-charge ratio.
Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time and analyzed by HPLC-MS to track the consumption of starting materials and the formation of the desired product, allowing for reaction optimization nih.gov.
| Parameter | Condition |
|---|---|
| HPLC System | UHPLC or HPLC |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Gradient elution (e.g., 5% to 95% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Quadrupole or High-Resolution (TOF, Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Ion (m/z) | 178.0862 [M+H]⁺ |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is a critical aspect of the analysis of chiral compounds. High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) is a primary and powerful technique for separating enantiomers and quantifying their relative amounts. While specific research on the chiral separation of this compound is not extensively documented in publicly available literature, the methodologies applied to structurally similar benzamide derivatives can provide significant insights into potential analytical strategies.
Research on analogous compounds, such as chiral 2-(benzylsulfinyl)benzamide derivatives, demonstrates the efficacy of polysaccharide-based CSPs in achieving enantiomeric separation. These studies highlight the importance of both the stationary phase and mobile phase composition in obtaining optimal resolution of the enantiomers.
Detailed Research Findings from a Structurally Similar Compound
In a study focusing on the enantioseparation of 2-(benzylsulfinyl)benzamide derivatives, a cellulose-based CSP, specifically cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel (Chiralpak IC), was utilized. The investigation systematically evaluated the impact of mobile phase composition and column temperature on the chromatographic parameters.
The research demonstrated that the choice of alcohol modifier in the mobile phase, in conjunction with n-hexane, significantly influenced the retention and resolution of the enantiomers. The enantiomer elution order was also a key finding, determined through a combination of experimental and theoretical approaches.
The following data table summarizes the chromatographic results for the enantioseparation of 2-(benzylsulfinyl)benzamide on a Chiralpak IC column with a mobile phase consisting of n-hexane and various alcohol modifiers. The data includes the retention factor of the first-eluting enantiomer (k₁), the separation factor (α), and the resolution (Rs).
Table 1: Chromatographic Data for the Enantioseparation of 2-(Benzylsulfinyl)benzamide
| Mobile Phase (n-hexane/alcohol, 80/20, v/v) | k₁ | α | Rs |
|---|---|---|---|
| n-Hexane/Methanol | 2.50 | 1.12 | 2.10 |
| n-Hexane/Ethanol | 1.85 | 1.15 | 2.55 |
These findings underscore that for benzamide derivatives, the nature of the interactions between the analyte, the chiral stationary phase, and the mobile phase is crucial for achieving successful enantiomeric separation. The hydrogen bonding capabilities and steric effects of the alcohol modifiers play a significant role in the chiral recognition mechanism. Such detailed studies on structurally related compounds are invaluable for developing and optimizing chiral chromatography methods for novel chiral molecules like this compound.
Applications of N 2 Oxopropyl Benzamide in Organic Synthesis and Materials Science Research
As a Synthetic Building Block or Intermediate
The reactivity of the ketone and the amide groups, along with the methylene (B1212753) bridge separating them, allows N-(2-Oxopropyl)benzamide to participate in a wide array of chemical transformations. This makes it a key starting material or intermediate in multi-step synthetic pathways.
The α-acylamino ketone structure of this compound is particularly well-suited for the construction of five-membered heterocyclic rings. This structural motif is a classic precursor for several important classes of heterocycles.
Pyrazoles: Pyrazoles and their derivatives are significant in medicinal chemistry. This compound can serve as a 1,3-dicarbonyl equivalent for the synthesis of pyrazoles through condensation reactions with hydrazine (B178648) derivatives. The reaction typically proceeds by initial formation of a hydrazone at the ketone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. While specific literature on this compound is sparse, the synthesis of N-(pyrazolo[5,1-c] nih.govsmolecule.comchemsynthesis.comtriazin-7-yl)benzamides from related benzamide (B126) precursors illustrates the utility of the benzamide moiety in forming complex pyrazole-based fused heterocycles nih.gov. General methods for preparing pyrazoles often involve the reaction of a 1,3-dicarbonyl compound with phenylhydrazine (B124118) or the coupling of diazonium salts with compounds containing active methylene groups, followed by cyclization researchgate.net.
Oxazoles: The synthesis of oxazoles can be achieved through the cyclization of α-acylamino ketones, a reaction known as the Robinson-Gabriel synthesis. This compound is an ideal substrate for this transformation. Under dehydrating conditions, typically using reagents like sulfuric acid or phosphorus pentachloride, the enol form of the amide oxygen attacks the ketone, leading to a cyclization and subsequent dehydration to form the 2-phenyl-5-methyloxazole. Catalyst-free intramolecular oxidative cyclization of related N-allylbenzamides has also been developed as an efficient strategy to form the oxazole (B20620) nucleus nih.gov.
Thiazoles: Thiazole (B1198619) rings can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. This compound can be readily converted into an α-haloketone intermediate, such as N-(2-bromo-2-oxopropyl)benzamide, which can then react with a thioamide (e.g., thioformamide) to yield the corresponding thiazole. Alternatively, direct reaction with a sulfurizing agent like Lawesson's reagent could convert the ketone into a thioketone, potentially leading to different cyclization pathways. The synthesis of novel thiazole derivatives often employs α-bromoketone intermediates reacting with various nucleophiles to build the heterocyclic ring nanobioletters.comnih.gov.
Table 1: Heterocyclic Synthesis Pathways from this compound
| Heterocycle | Key Reagent(s) | General Reaction Type | Resulting Core Structure |
|---|---|---|---|
| Pyrazole | Hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) | Condensation / Cyclization | Substituted Pyrazole |
| Oxazole | Dehydrating agents (e.g., H₂SO₄, P₂O₅) | Robinson-Gabriel Synthesis | 2-Phenyl-5-methyloxazole |
| Thiazole | Halogenating agent + Thioamide (e.g., NBS then thioformamide) | Hantzsch Thiazole Synthesis | Substituted Thiazole |
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties walshmedicalmedia.com. This compound serves as a valuable scaffold in this context for several reasons:
Established Pharmacophore : The benzamide group itself is a known pharmacophore that can interact with various biological targets.
Reactive Handle for Derivatization : The ketone functionality provides a reactive site for a multitude of chemical modifications. It can be reduced to an alcohol, converted to an amine via reductive amination, or used as an anchor point to introduce other functional groups and build more complex molecular architectures.
Structural Versatility : The combination of the rigid aromatic ring and the flexible oxopropyl chain allows for the synthesis of diverse libraries of compounds. These libraries can then be screened for biological activity against different therapeutic targets.
Research has demonstrated that benzamide-based structures can be designed as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase by incorporating other pharmacophoric groups nih.gov. The synthesis of novel benzamide derivatives substituted with heterocyclic moieties like 1,2,4-oxadiazole (B8745197) has also been explored to find new pesticidal lead compounds nih.govmdpi.com. This compound is a foundational structure that can be elaborated upon to create such complex and potentially bioactive molecules for research purposes.
Role in the Design of Functional Materials (e.g., Polymer Chemistry)
While there is limited specific research on the use of this compound in materials science, its bifunctional nature suggests potential applications. The presence of both an amide and a ketone group allows it to be considered as a monomer or a modifying agent in polymer chemistry.
Polymer Synthesis : The ketone group could be involved in polymerization reactions, for instance, by forming polyketals or polyamines (after conversion to an amine).
Pendant Group Modification : It could be incorporated as a pendant group on a polymer backbone. The ketone would then be available for post-polymerization modification, allowing for the attachment of other molecules or for cross-linking reactions to alter the material's properties.
Hydrogen Bonding : The amide group can participate in hydrogen bonding, which can influence the macroscopic properties of a material, such as its thermal stability and mechanical strength.
These potential applications are based on the fundamental reactivity of the compound's functional groups, though dedicated research is needed to explore its utility in creating novel functional materials.
Use in Catalysis Research (e.g., as a ligand component)
In the field of catalysis, organic molecules are often used as ligands that coordinate to a metal center, modifying its reactivity and selectivity. This compound has structural features that could be exploited for ligand design.
The molecule contains multiple potential coordination sites: the oxygen atom of the ketone, the oxygen atom of the amide, and the nitrogen atom of the amide. This allows it to potentially act as a bidentate ligand, coordinating to a metal through the ketone and amide oxygens (forming a stable six-membered chelate ring).
Further modifications, such as introducing additional donor atoms onto the phenyl ring, could convert it into a tridentate or multidentate ligand. The development of palladium(II) pincer complexes for N-alkylation of benzamides demonstrates the importance of the amide structure in coordinating with metal catalysts to facilitate organic transformations researchgate.net. While not specifically reported for this compound, its structure presents a viable starting point for the design of new ligands for catalytic research.
Future Research Directions and Emerging Challenges in N 2 Oxopropyl Benzamide Chemistry
Development of Novel and Green Synthetic Methodologies
The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Traditional methods for the synthesis of amides and β-keto compounds often rely on harsh reagents and generate significant waste. Future research in the synthesis of N-(2-Oxopropyl)benzamide will likely focus on the development of novel and green methodologies.
One promising direction is the utilization of catalytic systems that promote atom economy and reduce the environmental impact. For instance, the use of boric acid as a mild and inexpensive catalyst has been reported for the synthesis of amides and β-acetamido ketones, offering a greener alternative to conventional methods. eurekalert.orgh1.co Enzymatic synthesis, employing lipases or other biocatalysts, presents another sustainable approach to amide bond formation, often proceeding under mild conditions with high selectivity. ethz.chresearchgate.net
Furthermore, the development of solvent-free or eco-friendly solvent-based multicomponent reactions for the one-pot synthesis of this compound and its analogues is a significant area of interest. nih.govyoutube.com These strategies not only simplify synthetic procedures but also minimize the use of hazardous organic solvents. The exploration of catalytic systems for these multicomponent reactions, such as those based on readily available and non-toxic metals, will be crucial.
A key challenge in this area is the development of methodologies that are not only green but also scalable and economically viable for potential industrial applications. The table below summarizes some emerging green synthetic approaches that could be adapted for the synthesis of this compound.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Boric Acid Catalysis | Mild, inexpensive, and environmentally benign catalyst. | Reduced waste, lower cost, and safer reaction conditions. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, and use of renewable catalysts. | Enantioselective synthesis of chiral derivatives and reduced environmental impact. |
| Solvent-Free Reactions | Elimination or reduction of solvent use. | Reduced waste, lower energy consumption, and simplified purification. |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | Increased efficiency, reduced reaction steps, and atom economy. |
Exploration of Undiscovered Reactivity Patterns and Transformations
The this compound scaffold possesses multiple reactive sites, including the ketone carbonyl group, the amide functionality, and the activated methylene (B1212753) group, making it a versatile building block for organic synthesis. Future research should focus on exploring the undiscovered reactivity patterns and transformations of this molecule to generate novel and complex chemical architectures.
The β-keto amide moiety is known to be a precursor for the synthesis of various heterocyclic compounds. eurekalert.org For example, the intramolecular cyclization of β-keto amides can lead to the formation of pyridinone derivatives, which are important scaffolds in medicinal chemistry. Investigating the scope of such cyclization reactions with this compound under different catalytic conditions could unveil new pathways to diverse heterocyclic systems.
Furthermore, the active methylene group can be a site for various carbon-carbon and carbon-heteroatom bond-forming reactions. Exploring its reactivity in aldol (B89426) condensations, Michael additions, and other enolate-based transformations could lead to the synthesis of a wide range of functionalized derivatives with potential biological activities. The amide nitrogen and the ketone oxygen also offer sites for coordination with metal catalysts, which could enable novel catalytic transformations.
A significant challenge will be to achieve high selectivity in these transformations, given the multiple reactive centers within the molecule. The development of chemo- and regioselective catalysts and reaction conditions will be paramount to unlocking the full synthetic potential of this compound.
Deeper Elucidation of Molecular Mechanisms of Biological Activity (in vitro)
While the biological activities of many benzamide (B126) and β-keto amide derivatives have been reported, the specific molecular mechanisms of action of this compound remain largely unexplored. Future in vitro studies are crucial to elucidate its biological targets and pathways.
Initial research on related compounds suggests a broad spectrum of potential biological activities, including antimicrobial, antifungal, and antitumor effects. eurekalert.orgbath.ac.uk For instance, a study on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs revealed their potential as protective agents for pancreatic β-cells against endoplasmic reticulum stress, suggesting a possible role in the management of diabetes. acs.orgfigshare.com The structural similarity of this compound to these compounds warrants a thorough investigation of its own biological profile.
High-throughput screening (HTS) of this compound and a library of its derivatives against a panel of biological targets, such as enzymes and receptors, could identify lead compounds for drug discovery. Subsequent in vitro assays, including enzyme inhibition assays, cell viability assays, and gene expression analysis, will be necessary to understand the molecular mechanisms underlying any observed biological activity.
A major challenge in this area will be the identification of specific molecular targets and the validation of the mechanism of action. This will require a multidisciplinary approach combining chemical synthesis, molecular biology, and pharmacology.
Advanced Computational Predictions for Novel Applications
Computational chemistry offers powerful tools for predicting the properties and potential applications of novel molecules, thereby accelerating the research and development process. For this compound, advanced computational methods can be employed to guide synthetic efforts and predict biological activities.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models for the biological activities of this compound derivatives based on their structural features. acs.org Such models can help in the rational design of new compounds with enhanced potency and selectivity.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. youtube.comsemanticscholar.org This information can be used to understand its chemical behavior and to design novel reactions. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound to specific biological targets, such as enzymes or receptors, providing a basis for understanding its mechanism of action at the molecular level.
The primary challenge in this field is the accuracy of the computational models. The development of more reliable and predictive models will require the generation of high-quality experimental data for model training and validation. The table below outlines some computational methods and their potential applications in the study of this compound.
| Computational Method | Application for this compound |
| QSAR | Prediction of biological activities (e.g., antimicrobial, anticancer). |
| DFT | Elucidation of electronic structure, reactivity, and spectroscopic properties. |
| Molecular Docking | Prediction of binding modes to biological targets. |
| Molecular Dynamics | Simulation of the dynamic behavior of the molecule and its interactions with biological systems. |
Integration with Automated Synthesis and High-Throughput Screening in Research
The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing the field of chemical research by enabling the rapid synthesis and evaluation of large libraries of compounds. ethz.choxfordglobal.com This approach is particularly well-suited for the exploration of the chemical space around the this compound scaffold.
Automated synthesis platforms can be programmed to synthesize a diverse library of this compound derivatives by systematically varying the substituents on the benzoyl and oxopropyl moieties. researchgate.net This would allow for a comprehensive investigation of the structure-activity relationships.
The resulting compound libraries can then be subjected to HTS assays to rapidly identify hits with desired biological activities or material properties. h1.conih.govresearchgate.net For example, screening for enzyme inhibitors, antimicrobial agents, or compounds with specific photophysical properties could lead to the discovery of novel leads for various applications.
A significant challenge in this area is the development of robust and reliable automated synthesis and HTS protocols that are compatible with the chemistry of this compound. The purification and characterization of large numbers of compounds generated through automated synthesis also present logistical challenges. However, the potential rewards in terms of accelerated discovery make this a highly promising area for future research.
Q & A
Q. What are the standard synthetic routes for N-(2-Oxopropyl)benzamide, and what reagents/conditions are critical for high yields?
- Methodological Answer : this compound is synthesized via the reaction of tert-butyl benzoate with 1-aminopropan-2-ol under manganese-catalyzed dehydrogenation. Key conditions include using KOtBu as a base, 1,4-dioxane as the solvent, and maintaining a 1:1 molar ratio of ester to amino alcohol. Heating at 85°C for 4 hours under anaerobic conditions yields the intermediate, which can be further cyclized to oxazoles . Alternative routes involve Pd/C hydrogenation or condensation reactions with acyl chlorides, as seen in benzamide derivatives .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : 1H/13C NMR is essential for confirming the structure, particularly for identifying amide protons (δ ~8–10 ppm) and ketone groups (δ ~200–210 ppm for carbonyl carbons). For crystalline derivatives (e.g., selanyl-benzamide analogs), single-crystal X-ray diffraction provides precise bond angles and spatial arrangements . Mass spectrometry (HRMS) and IR spectroscopy can validate molecular weight and functional groups, respectively.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While toxicity data are limited, adhere to S22 (avoid inhaling dust) and S24/25 (prevent skin/eye contact) guidelines. Use fume hoods for synthesis steps involving volatile reagents like pyridine or phosphoryl chloride. Waste must be segregated and disposed via certified hazardous waste services due to potential bioaccumulation risks .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing oxazoles from this compound, and what catalytic systems enhance efficiency?
- Methodological Answer : Optimize the dehydrogenation step using Mn-based catalysts with KOtBu in 1,4-dioxane, achieving yields up to 95%. Key parameters include:
- Temperature: 85°C (prevents side reactions).
- Solvent polarity: Non-polar solvents reduce byproduct formation.
- Substrate scope: Electron-withdrawing groups on the benzamide ring improve cyclization rates .
Comparative studies with Pd/C or Ru catalysts may reveal trade-offs between yield and reaction time .
Q. What structural features of this compound derivatives influence their biological activity (e.g., PARP-1 inhibition)?
- Methodological Answer : Introduce substituents at the 2-oxopropyl moiety to modulate steric and electronic effects. For PARP-1 inhibitors, 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide scaffolds show enhanced binding affinity due to π-π stacking with the enzyme’s NAD+ domain. QSAR models can predict activity by correlating logP values (e.g., ~5.39) with membrane permeability .
Q. How can crystallographic data resolve contradictions in reported reaction mechanisms for benzamide derivatives?
- Methodological Answer : X-ray crystallography of intermediates (e.g., N-(4-formylpiperazine-1-carbonothioyl)benzamide) clarifies bond formation sequences. For example, resolving whether cyclization proceeds via keto-enol tautomerism or direct nucleophilic attack requires analyzing bond lengths (e.g., C=O vs. C–N distances) in crystal structures . Pair with DFT calculations to validate mechanistic pathways.
Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining purity?
- Methodological Answer :
- Flow chemistry : Continuous reactors minimize exothermic risks during acyl chloride formation.
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:1 ratio) to separate unreacted starting materials.
- Analytical QC : Implement HPLC with a C18 column (λ = 254 nm) to monitor purity (>98%) and detect trace byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
